molecular formula C18H12FN3O2S2 B2515243 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-88-1

4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2515243
CAS RN: 863594-88-1
M. Wt: 385.43
InChI Key: LFAQWXWNGLWSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar thiazolo[5,4-b]pyridine compounds has been reported in the literature . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular formula of “4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is C18H12FN3O2S2 . It has an average mass of 385.435 Da and a monoisotopic mass of 385.035492 Da .


Chemical Reactions Analysis

Thiazolo[5,4-b]pyridine compounds have shown potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Scientific Research Applications

Mechanism of Action

The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .

properties

IUPAC Name

4-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S2/c19-13-6-8-15(9-7-13)26(23,24)22-14-4-1-3-12(11-14)17-21-16-5-2-10-20-18(16)25-17/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAQWXWNGLWSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.